

# theoretical and computational studies of 2,5-dibutyl-1H-imidazole

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## Compound of Interest

Compound Name: 2,5-dibutyl-1H-imidazole

Cat. No.: B15433336

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As of the latest search, specific theoretical and computational studies exclusively focused on **2,5-dibutyl-1H-imidazole** are not readily available in the public literature. However, a wealth of research exists on the computational analysis of various other imidazole derivatives. This guide synthesizes the common theoretical and computational methodologies applied to the imidazole scaffold, providing a robust framework for researchers and drug development professionals interested in studying **2,5-dibutyl-1H-imidazole** or similar molecules.

This technical whitepaper will detail the prevalent computational techniques, illustrate the types of data generated, and provide standardized protocols derived from studies on analogous imidazole compounds.

## Core Computational Methodologies for Imidazole Derivatives

Theoretical and computational studies of imidazole derivatives predominantly employ a combination of quantum mechanics and molecular mechanics methods to elucidate molecular structure, reactivity, and biological interactions.

### Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is the most common method due to its balance of accuracy and computational cost.

### Experimental Protocol: Density Functional Theory (DFT) Optimization and Frequency Analysis

- **Initial Structure Generation:** The 3D structure of the imidazole derivative is first built using molecular modeling software (e.g., GaussView, Avogadro).
- **Method and Basis Set Selection:** A functional and basis set are chosen. A popular combination for organic molecules is the B3LYP functional with the 6-311G(d,p) or a larger basis set like 6-311++G(d,p) for higher accuracy.[\[1\]](#)[\[2\]](#)
- **Geometry Optimization:** The initial structure is optimized to find the lowest energy conformation. This process adjusts bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface.
- **Frequency Calculation:** A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide thermodynamic properties (enthalpy, Gibbs free energy) and theoretical vibrational spectra (IR, Raman).[\[2\]](#)[\[3\]](#)
- **Solvent Effects:** To simulate a more realistic environment (e.g., water or an organic solvent), a continuum solvent model like the Polarizable Continuum Model (PCM) can be incorporated into the calculations.[\[4\]](#)

## Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is crucial for drug discovery to understand binding modes and estimate binding affinity.

### Experimental Protocol: Molecular Docking of an Imidazole Ligand

- **Preparation of the Receptor:** The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens are added.
- **Preparation of the Ligand:** The 3D structure of the imidazole derivative is generated and optimized using a quantum chemical method (as described above) or a molecular mechanics force field.

- **Grid Box Generation:** A docking grid or box is defined around the active site of the protein. The size and center of the box are chosen to encompass the binding pocket.
- **Docking Simulation:** Docking software (e.g., AutoDock, Glide, GOLD) is used to systematically sample different conformations and orientations of the ligand within the active site. A scoring function is used to rank the resulting poses.
- **Analysis of Results:** The top-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and protein residues. The binding energy or docking score provides a qualitative estimate of binding affinity.<sup>[1][2]</sup>

## Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view than static docking.

### Experimental Protocol: Ligand-Protein Complex MD Simulation

- **System Setup:** The best-ranked pose from molecular docking is used as the starting structure. The complex is placed in a periodic box of solvent (e.g., water molecules). Ions are added to neutralize the system and mimic physiological salt concentration.
- **Force Field Selection:** An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interactions between atoms.
- **Minimization:** The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
- **Equilibration:** The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to ensure the system is stable.
- **Production Run:** A long-duration simulation (typically nanoseconds to microseconds) is run to collect trajectory data.<sup>[1][2]</sup>

- **Trajectory Analysis:** The trajectory is analyzed to assess the stability of the complex, calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and analyze intermolecular interactions over time.

## Data Presentation: Quantitative Insights

The following tables are representative of the quantitative data generated from the computational studies described above.

Table 1: Calculated Geometrical Parameters for a Representative Imidazole Core (Note: These are example values based on typical imidazole structures, not specific to **2,5-dibutyl-1H-imidazole**.)

Parameter	Bond/Angle	B3LYP/6-311G(d,p)	Experimental (Imidazole)
Bond Lengths (Å)	C1 - C2	1.396	1.386
	N3 - C4	1.350	1.326
	C1 - N5	1.436	1.369
Bond Angles (°)	N5 - C4 - N3	111.5	111.0
	N3 - C2 - C1	110.5	109.8
	C1 - N5 - C4	107.9	107.2

Data derived from methodologies described in cited literature.[\[5\]](#)

Table 2: Frontier Molecular Orbital (FMO) Analysis (Note: Example values.)

Parameter	Value (eV)	Implication
E (HOMO)	-6.25	Electron-donating ability
E (LUMO)	-0.89	Electron-accepting ability
Energy Gap ( $\Delta E$ )	5.36	Chemical Reactivity/Stability

FMO analysis is a common output of quantum chemical calculations, providing insights into chemical reactivity and electronic transitions.[\[1\]](#)[\[2\]](#)

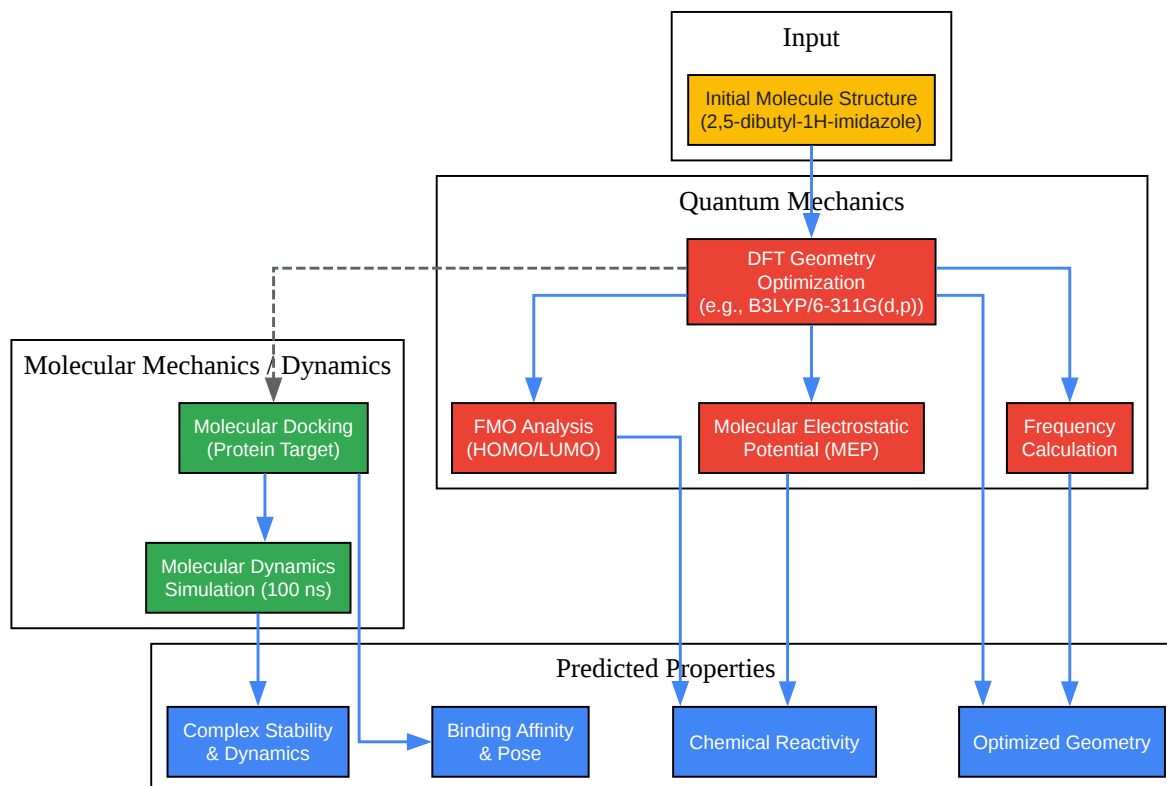
Table 3: Molecular Docking Results for an Imidazole Derivative against a Kinase Target (Note: Example values.)

PDB ID	Binding Energy (kcal/mol)	Interacting Residues	Interaction Type
2XIR	-9.6	LYS868, GLU885	Hydrogen Bond
VAL848, LEU1035	Hydrophobic		
3W2R	-8.7	ASP921	Hydrogen Bond
PHE918, LEU788	Pi-Alkyl, Hydrophobic		

Binding energies and interaction data are standard outputs of molecular docking simulations.[\[2\]](#)

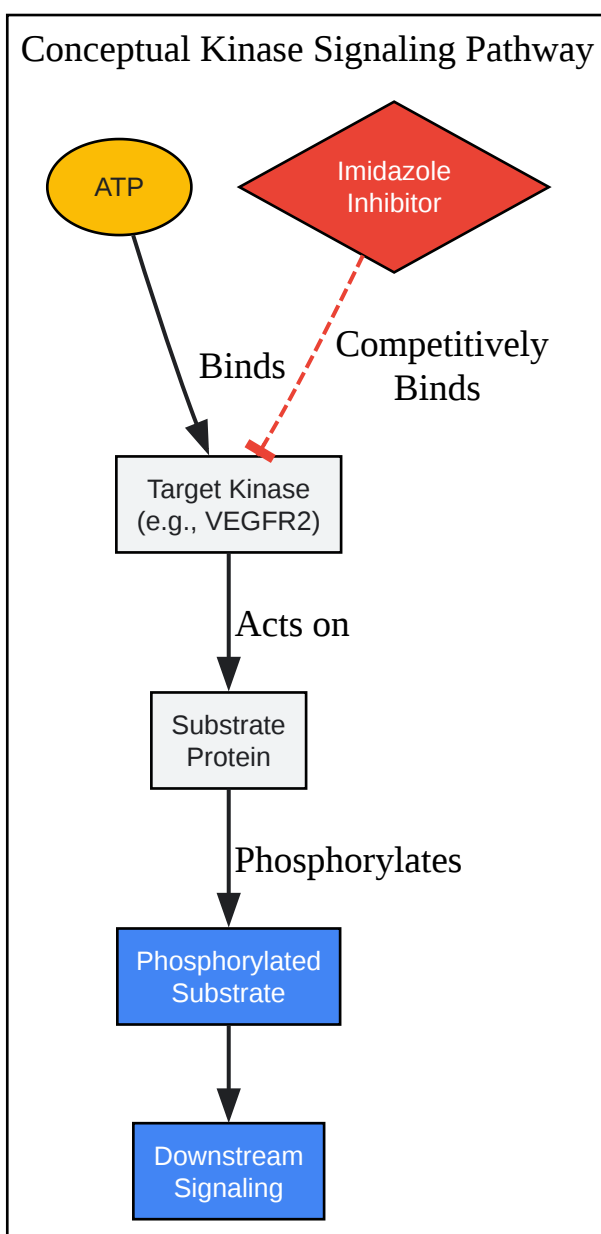
## Visualization of Workflows and Pathways

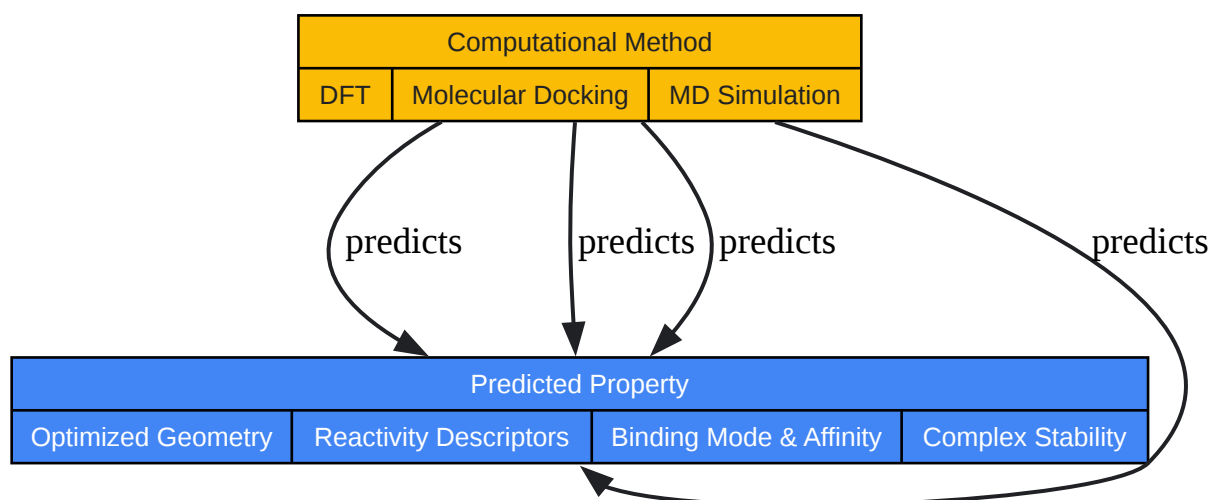
Diagrams created using Graphviz help to visualize complex workflows and relationships in computational chemistry.



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Caption: Computational workflow for analyzing an imidazole derivative.





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